molecular formula C8H6N2O3 B6250872 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1556793-72-6

2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B6250872
CAS No.: 1556793-72-6
M. Wt: 178.1
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Description

2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic organic compound characterized by the presence of an oxazole ring fused to a pyridine ring. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-aminopyridine derivatives with α-haloketones in the presence of a base. The reaction conditions often require heating and the use of a polar solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of various substituted oxazolopyridines.

Scientific Research Applications

2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid has found applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid is similar to other oxazole derivatives, such as 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid. its unique structure and properties set it apart from these compounds. The presence of the methyl group at the 2-position of the oxazole ring contributes to its distinct chemical behavior and biological activity.

Properties

CAS No.

1556793-72-6

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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